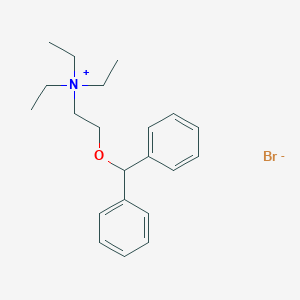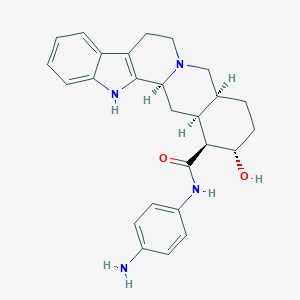
2,5-Dimethyl-1-undecylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-undecylpiperazine dihydrochloride (DMUP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMUP is a piperazine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 2,5-Dimethyl-1-undecylpiperazine dihydrochloride is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. In cancer cells, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. In immunology, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to enhance the activity of immune cells, such as T cells and natural killer cells.
Biochemical and Physiological Effects:
2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion. In Alzheimer's disease, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to improve cognitive function, reduce amyloid-beta accumulation, and modulate synaptic plasticity. In immunology, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to enhance the immune response, promote cytokine production, and increase phagocytic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyl-1-undecylpiperazine dihydrochloride has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride also has some limitations, including its relatively high cost, limited solubility in aqueous solutions, and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and dosages used in 2,5-Dimethyl-1-undecylpiperazine dihydrochloride studies.
Direcciones Futuras
There are several future directions for 2,5-Dimethyl-1-undecylpiperazine dihydrochloride research, including further studies of its mechanism of action, optimization of its synthesis and formulation, and evaluation of its potential clinical applications. In cancer research, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride could be further studied for its potential as a therapeutic agent and its combination with other anticancer drugs. In neuroscience, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride could be further studied for its potential as a neuroprotective agent and its effects on other neurological disorders. In immunology, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride could be further studied for its potential as an immunomodulatory agent and its effects on other infectious diseases. Overall, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has significant potential for further scientific research and development.
Métodos De Síntesis
2,5-Dimethyl-1-undecylpiperazine dihydrochloride can be synthesized using various methods, including the reaction of 2,5-dimethylpiperazine with 1-bromoundecane, followed by treatment with hydrochloric acid to obtain 2,5-Dimethyl-1-undecylpiperazine dihydrochloride dihydrochloride. Another method involves the reaction of 2,5-dimethylpiperazine with undecylenic acid, followed by reduction and treatment with hydrochloric acid to obtain 2,5-Dimethyl-1-undecylpiperazine dihydrochloride dihydrochloride.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been studied for its potential immunomodulatory effects and has been shown to enhance the immune response in animal models of infection.
Propiedades
Número CAS |
108063-02-1 |
|---|---|
Nombre del producto |
2,5-Dimethyl-1-undecylpiperazine dihydrochloride |
Fórmula molecular |
C17H38Cl2N2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-undecylpiperazine;dihydrochloride |
InChI |
InChI=1S/C17H36N2.2ClH/c1-4-5-6-7-8-9-10-11-12-13-19-15-16(2)18-14-17(19)3;;/h16-18H,4-15H2,1-3H3;2*1H |
Clave InChI |
MMOLAJGZZNUQMM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCN1CC(NCC1C)C.Cl.Cl |
SMILES canónico |
CCCCCCCCCCCN1CC(NCC1C)C.Cl.Cl |
Sinónimos |
2,5-Dimethyl-1-undecylpiperazine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















